
Unveiling the Multifaceted Mechanisms of
Notoginsenoside Ft1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Notoginsenoside Ft1

Cat. No.: B1139306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, has emerged as a

promising therapeutic agent with a diverse range of biological activities. Multiple independent

studies have investigated its mechanism of action, revealing its intricate involvement in key

signaling pathways that govern angiogenesis, wound healing, cancer progression, metabolic

regulation, and vascular function. This guide provides a comprehensive cross-validation of

these findings, presenting quantitative data, detailed experimental protocols, and visual

representations of the underlying molecular pathways to facilitate a deeper understanding of

Ft1's therapeutic potential.

Angiogenesis and Wound Healing: A Common
Thread in Tissue Repair
Notoginsenoside Ft1 has been consistently shown to promote angiogenesis, the formation of

new blood vessels, a critical process in wound healing and tissue regeneration.[1][2] Studies in

human umbilical vein endothelial cells (HUVECs) and animal models demonstrate that Ft1

stimulates cell proliferation, migration, and tube formation.[1]

A key mechanism underlying these effects is the activation of the PI3K/Akt/mTOR and

Raf/MEK/ERK signaling pathways.[1] Ft1 treatment leads to the phosphorylation of Akt and

ERK, which in turn promotes the nuclear translocation of hypoxia-inducible factor-1α (HIF-1α).

[1] In the nucleus, HIF-1α binds to the promoter of vascular endothelial growth factor (VEGF), a
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potent angiogenic factor, leading to its increased expression and secretion.[1] Furthermore,

siRNA-mediated knockdown of mTOR has been shown to diminish Ft1-induced tube formation

and VEGF expression, confirming the central role of this pathway.[1]

In the context of wound healing, particularly in diabetic models, Ft1 has been demonstrated to

accelerate wound closure by promoting fibroblast proliferation via the PI3K/Akt/mTOR pathway.

[2] Topical application of Ft1 on wounds in diabetic mice resulted in a significant reduction in

healing time, increased re-epithelialization, and enhanced granulation tissue formation.[2]

Beyond its pro-angiogenic and proliferative effects, Ft1 also appears to modulate the

inflammatory response in wounds by reducing the expression of pro-inflammatory cytokines

like TNF-α and IL-6.[2]

Quantitative Data on Angiogenesis and Wound Healing
Parameter

Cell/Model
System

Ft1
Concentration

Observed
Effect

Reference

HUVEC

Proliferation

Human Umbilical

Vein Endothelial

Cells

0-10 μM
Significant

promotion
[3]

HUVEC

Migration

Human Umbilical

Vein Endothelial

Cells

0-10 μM
Significant

promotion
[3]

HUVEC Tube

Formation

Human Umbilical

Vein Endothelial

Cells

Not specified Induction [1]

Wound Closure

Time

db/db Diabetic

Mice

Topical

application

Shortened by 5.1

days
[2]

Re-

epithelialization

db/db Diabetic

Mice

Topical

application
Increased rate [2]

Experimental Protocols
Cell Proliferation Assay (MTT Assay): HUVECs were seeded in 96-well plates and treated with

varying concentrations of Notoginsenoside Ft1 (0-10 μM) for 48 hours. Following treatment,
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MTT solution was added to each well and incubated for 4 hours. The resulting formazan

crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine

cell viability and proliferation.

Wound Healing Model (Excisional Splinting Model): Full-thickness excisional wounds were

created on the dorsum of genetically diabetic (db/db) mice. A silicone splint was sutured around

the wound to prevent contraction. Wounds were treated topically with Notoginsenoside Ft1 or

a vehicle control. Wound closure was monitored daily by photography and digital planimetry.

Histological analysis was performed on tissue samples collected at different time points to

assess re-epithelialization and granulation tissue formation.

Signaling Pathway for Angiogenesis
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Caption: Notoginsenoside Ft1 promotes angiogenesis via PI3K/Akt/mTOR and Raf/MEK/ERK

pathways.

Anti-Cancer Activity: Targeting Tumor Growth and
Immunity
In the realm of oncology, Notoginsenoside Ft1 has demonstrated significant anti-tumor

effects, particularly in colorectal cancer (CRC).[4] Studies have shown that Ft1 can inhibit the

growth of CRC cells and suppress subcutaneous tumor formation in mouse models.[4] A key

aspect of its anti-cancer mechanism is the enhancement of the anti-tumor immune response.

Ft1 treatment has been shown to increase the proportion of CD8+ T cells within the tumor

microenvironment, which are crucial for cytotoxic T-lymphocyte-mediated tumor cell killing.[4]
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Mechanistically, Ft1 has been identified as a selective inhibitor of the deubiquitinating enzyme

USP9X.[4] By inhibiting USP9X, Ft1 promotes the degradation of β-catenin, a key component

of the Wnt signaling pathway, which is often aberrantly activated in CRC.[4] This leads to a

downregulation of Wnt target genes involved in tumor progression.[4]

Beyond CRC, Ft1 has also shown inhibitory effects on the proliferation of other cancer cell

lines, such as the neuroblastoma cell line SH-SY5Y, with an IC50 of 45 μM.[3][5] In these cells,

Ft1 was found to induce cell cycle arrest and apoptosis by activating the p38 MAPK and

ERK1/2 signaling pathways.[3][5]

Quantitative Data on Anti-Cancer Effects
Parameter

Cell/Model
System

Ft1
Concentration

Observed
Effect

Reference

Colorectal

Cancer Growth

Subcutaneous

Tumor Model

10-30 mg/kg

(i.p.)
Marked inhibition [3]

CD8+ T cell

proportion

Tumor-bearing

mice

10-30 mg/kg

(i.p.)

Enhanced

proportion
[3][4]

SH-SY5Y Cell

Proliferation

SH-SY5Y

neuroblastoma

cells

0.1-100 μM IC50 = 45 μM [3][5]

Colorectal

Cancer Cell

Growth

MC38, CT26,

HT29 cells
0-100 μM

IC50 = 32.87,

30.75, 27.59 μM

respectively

[3]

Experimental Protocols
In Vivo Tumor Xenograft Model: Human colorectal cancer cells (e.g., HCT116) are

subcutaneously injected into nude mice. Once tumors reach a palpable size, mice are

randomized into treatment groups and administered with Notoginsenoside Ft1 (e.g., 10-30

mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the

study, tumors are excised, weighed, and analyzed for the proportion of CD8+ T cells by flow

cytometry or immunohistochemistry.
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Western Blot Analysis for Wnt Signaling: CRC cells treated with Notoginsenoside Ft1 are

lysed, and protein concentrations are determined. Equal amounts of protein are separated by

SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary

antibodies against USP9X, β-catenin, and downstream Wnt targets, followed by incubation with

HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced

chemiluminescence detection system.

Signaling Pathway for Anti-Cancer Activity
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Caption: Notoginsenoside Ft1 inhibits tumor growth by targeting USP9X/Wnt signaling and

boosting CD8+ T cells.

Metabolic Regulation: A Dual Agonist-Antagonist
Role
Notoginsenoside Ft1 has demonstrated a unique dual role in metabolic regulation, acting as

an agonist for the G-protein coupled bile acid receptor TGR5 and an antagonist for the

farnesoid X receptor (FXR).[3][6][7] This dual activity contributes to its beneficial effects in

alleviating high-fat diet-induced obesity and insulin resistance.[6][7]

As a TGR5 agonist, Ft1 promotes the release of glucagon-like peptide-1 (GLP-1), an incretin

hormone that enhances insulin secretion and improves glucose homeostasis.[6] Activation of

TGR5 in adipose tissues also increases energy expenditure.[6]

Conversely, as an FXR antagonist in the intestine, Ft1 suppresses the intestinal FXR-FGF15

axis, leading to an increase in hepatic bile acid production.[6] The elevated serum bile acids
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can then further activate TGR5, amplifying the beneficial metabolic effects.[6]

Quantitative Data on Metabolic Regulation
Parameter Model System

Ft1
Administration

Observed
Effect

Reference

Body Weight

Gain

High-fat diet-

induced obese

mice

50-100 mg/100 g

diet
Ameliorated [3]

Glucose

Tolerance

High-fat diet-

induced obese

mice

Not specified
Significantly

improved
[6]

Insulin

Resistance

High-fat diet-

induced obese

mice

Not specified
Significantly

improved
[6]

GLP-1 Secretion NCI-H716 cells 0.1-10 μM Promoted [3]

Experimental Protocols
Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an oral

glucose load. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and

120 minutes) after glucose administration to assess glucose clearance from the bloodstream.

Luciferase Reporter Assay for TGR5 and FXR Activity: HEK293T cells are co-transfected with a

TGR5 or FXR expression vector and a corresponding luciferase reporter plasmid. Cells are

then treated with Notoginsenoside Ft1. Luciferase activity is measured to determine the

agonistic or antagonistic effect of Ft1 on these receptors.

Signaling Pathway for Metabolic Regulation
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Caption: Ft1's dual role as a TGR5 agonist and FXR antagonist improves metabolic health.
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Vasodilation and Vascular Function
Notoginsenoside Ft1 exerts vasodilatory effects through an endothelium-dependent

mechanism involving the production of nitric oxide (NO).[8][9] Studies in isolated rat mesenteric

arteries have shown that Ft1 induces relaxation in pre-contracted vessels, an effect that is

abolished by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).[8][9]

This vasodilation is initiated by the activation of both glucocorticoid receptors (GR) and

estrogen receptor beta (ERβ) in endothelial cells.[3][8][9] Activation of these receptors

subsequently triggers the PI3K/Akt and ERK1/2 signaling pathways, leading to the

phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8][9] The resulting

increase in NO production diffuses to the underlying vascular smooth muscle cells, where it

activates sGC, leading to an increase in cGMP and subsequent vasorelaxation.[8]

Quantitative Data on Vasodilation
Parameter Model System

Ft1
Concentration

Observed
Effect

Reference

Endothelium-

dependent

relaxation

Rat mesenteric

arteries
10⁻⁸ - 10⁻⁴ M

Dose-dependent

relaxation
[8]

cGMP level
Rat mesenteric

arteries
Not specified Increased [8][9]

Experimental Protocols
Isometric Tension Measurement in Isolated Arteries: Rat mesenteric arteries are isolated and

mounted in organ chambers for the measurement of isometric tension. The arteries are pre-

contracted with phenylephrine. Cumulative concentration-response curves to

Notoginsenoside Ft1 are then constructed in the presence and absence of various inhibitors

(e.g., L-NAME for NOS, ODQ for sGC, RU486 for GR, PHTPP for ERβ) to elucidate the

signaling pathway.

Signaling Pathway for Vasodilation
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Caption: Ft1 induces vasodilation via GR/ERβ activation and NO production.
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In conclusion, the collective evidence from multiple independent studies strongly supports the

multifaceted pharmacological effects of Notoginsenoside Ft1. Its ability to modulate key

signaling pathways involved in angiogenesis, cancer, metabolism, and vascular function

underscores its significant therapeutic potential for a wide range of diseases. This comparative

guide provides a valuable resource for researchers and drug development professionals

seeking to further explore and harness the therapeutic benefits of this promising natural

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Multifaceted Mechanisms of
Notoginsenoside Ft1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139306#cross-validation-of-notoginsenoside-ft1-s-
mechanism-of-action-in-multiple-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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